5-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that incorporates multiple functional groups, including a pyridine and an oxadiazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in pharmacology.
This compound belongs to the class of heterocyclic compounds, specifically those containing pyridine and oxadiazole rings. It is often classified under pharmaceutical intermediates due to its relevance in drug development processes.
The synthesis of 5-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyrrolidin-2-one can involve several steps, typically starting from simpler precursors. Common methods include:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) are often proprietary or vary by laboratory but generally involve standard organic synthesis techniques.
The molecular structure of 5-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyrrolidin-2-one features:
The molecular formula is , with a molecular weight of approximately 366.41 g/mol. The structure can be represented using SMILES notation for computational analysis: CC1=NC(C2=CC=CN=C2Cl)=NO1
.
The compound may undergo various chemical reactions typical of heterocycles, including:
Technical details regarding these reactions often focus on optimizing yields and selectivity based on reaction conditions.
The mechanism of action for compounds like 5-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine-1-carbonyl)pyrrolidin-2-one typically involves interaction with specific biological targets such as receptors or enzymes.
Data from pharmacological studies suggest that similar compounds may act as:
The compound is likely to be a solid at room temperature, with specific melting and boiling points that would need empirical determination through experimental methods.
Relevant chemical properties include:
Safety data indicates that it may pose certain hazards typical of organic compounds containing nitrogen and halogens .
This compound has potential applications in several scientific fields:
CAS No.: 122547-72-2
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 11042-30-1
CAS No.: 4377-76-8